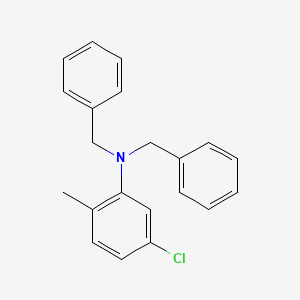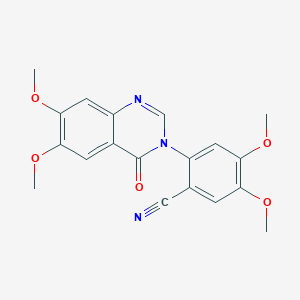
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether, also known as A2B4TFPE, is a synthetic compound with a wide range of applications in science and industry. It is a colorless, non-volatile liquid with a pungent odor. A2B4TFPE is a versatile reagent that can be used in numerous laboratory experiments and industrial processes. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether has a wide range of applications in scientific research. It is commonly used in organic synthesis as a reagent for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of reactions, such as the Wittig reaction, the Mitsunobu reaction, and the Staudinger reaction. In addition, this compound is used in the synthesis of peptides, proteins, and other biomolecules.
Wirkmechanismus
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is a versatile reagent that can be used in a variety of reactions. It acts as a nucleophile and can react with electrophiles to form new bonds. For example, it can react with alkyl halides to form ethers and with aldehydes or ketones to form alcohols. It can also be used in the synthesis of peptides and proteins by activating carboxylic acids or amines.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it is important to note that it is a potential respiratory irritant and should be handled with caution. In addition, it is important to note that it is an oxidizing agent and should be stored in a cool, dry place away from sources of heat and moisture.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is a versatile reagent that can be used in a variety of laboratory experiments. It has a number of advantages, such as its low cost, ease of use, and its ability to react with a wide range of compounds. However, it also has some limitations, such as its potential toxicity and its tendency to form byproducts that can interfere with the desired reaction.
Zukünftige Richtungen
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether has a wide range of applications in science and industry. In the future, it could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of peptides, proteins, and other biomolecules. In addition, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new materials and processes for industrial applications.
Synthesemethoden
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether can be synthesized by a number of methods. One method involves the reaction of allyl bromide with trifluoromethylthio phenol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene. The reaction is typically complete within 1-2 hours and yields a white solid product.
Eigenschaften
IUPAC Name |
2-bromo-1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3OS/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLBFWFLRWIUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)SC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)







